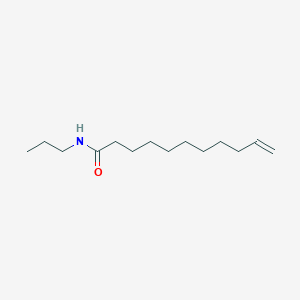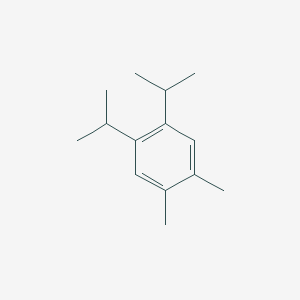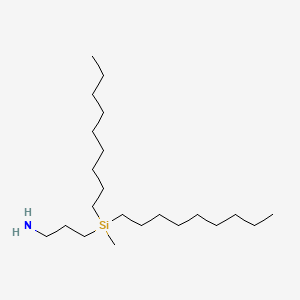
1-Propanamine, 3-(dinonylmethylsilyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Propanamine, 3-(dinonylmethylsilyl)- is a chemical compound that belongs to the class of amines. Amines are organic compounds derived from ammonia by replacement of one or more hydrogen atoms by organic groups. This particular compound features a propanamine backbone with a dinonylmethylsilyl group attached to the third carbon atom. The presence of the silyl group imparts unique properties to the compound, making it of interest in various scientific and industrial applications .
Méthodes De Préparation
The synthesis of 1-Propanamine, 3-(dinonylmethylsilyl)- typically involves the reaction of 1-propanamine with a dinonylmethylsilyl chloride in the presence of a base. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride. The general reaction scheme is as follows:
[ \text{1-Propanamine} + \text{Dinonylmethylsilyl chloride} \rightarrow \text{1-Propanamine, 3-(dinonylmethylsilyl)-} + \text{HCl} ]
Industrial production methods may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature and pressure, are optimized to maximize the efficiency of the synthesis .
Analyse Des Réactions Chimiques
1-Propanamine, 3-(dinonylmethylsilyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines with reduced silyl groups.
Substitution: The silyl group can be substituted with other functional groups using reagents like halogens or alkylating agents. Common conditions for these reactions include the use of solvents like dichloromethane and catalysts such as palladium on carbon.
The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
1-Propanamine, 3-(dinonylmethylsilyl)- has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in organosilicon chemistry.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.
Mécanisme D'action
The mechanism of action of 1-Propanamine, 3-(dinonylmethylsilyl)- involves its interaction with molecular targets such as enzymes and receptors. The silyl group can enhance the compound’s binding affinity to these targets, leading to specific biological effects. The pathways involved in its action are still under investigation, but it is believed that the compound can modulate signal transduction pathways and influence cellular processes .
Comparaison Avec Des Composés Similaires
1-Propanamine, 3-(dinonylmethylsilyl)- can be compared with other similar compounds, such as:
1-Propanamine, 3-(triethoxysilyl)-: This compound features a triethoxysilyl group instead of a dinonylmethylsilyl group, leading to different chemical and physical properties.
N,N-Dimethyl-1-propanamine: This compound lacks the silyl group, resulting in different reactivity and applications.
The uniqueness of 1-Propanamine, 3-(dinonylmethylsilyl)- lies in its specific silyl group, which imparts distinct properties and makes it suitable for specialized applications.
Propriétés
Numéro CAS |
52371-82-1 |
|---|---|
Formule moléculaire |
C22H49NSi |
Poids moléculaire |
355.7 g/mol |
Nom IUPAC |
3-[methyl-di(nonyl)silyl]propan-1-amine |
InChI |
InChI=1S/C22H49NSi/c1-4-6-8-10-12-14-16-20-24(3,22-18-19-23)21-17-15-13-11-9-7-5-2/h4-23H2,1-3H3 |
Clé InChI |
NFNZLXFJVXIMPE-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCC[Si](C)(CCCCCCCCC)CCCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


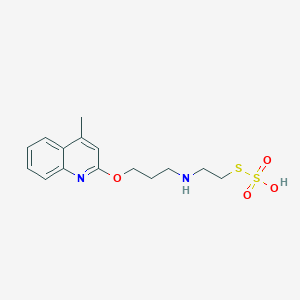
![2,3,3,3-tetrafluoro-2-[1,1,2,2-tetrafluoro-2-(trifluoromethoxy)ethoxy]propanoyl Fluoride](/img/structure/B14658780.png)
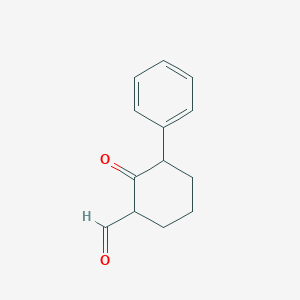
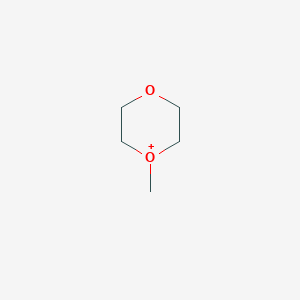
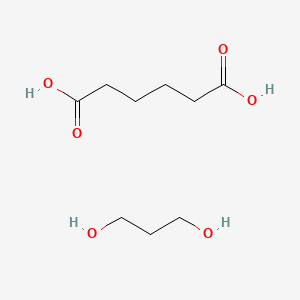
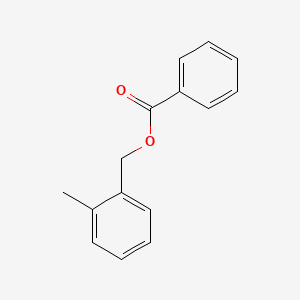
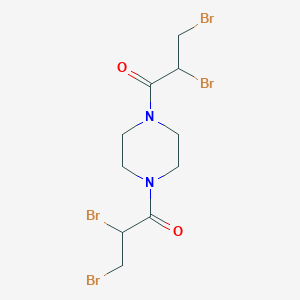
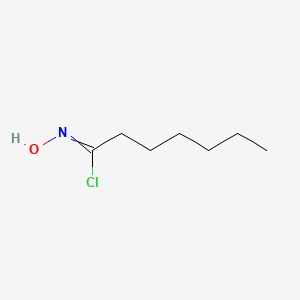


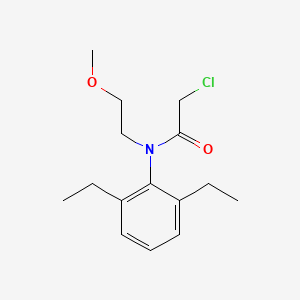
![Ethyl {cyano[2-(3-nitrophenyl)hydrazinylidene]acetyl}carbamate](/img/structure/B14658830.png)
